The Core Mechanism of Bedaquiline's Action on ATP Synthase: An In-depth Technical Guide
The Core Mechanism of Bedaquiline's Action on ATP Synthase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedaquiline (BDQ), a diarylquinoline antibiotic, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, the specific inhibition of the F1Fo-ATP synthase in Mycobacterium tuberculosis, has opened new avenues for antitubercular drug development. This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, and key experimental methodologies used to elucidate the mechanism of action of bedaquiline on its target enzyme.
Core Mechanism of Action: Inhibition of the c-Ring Rotor
Bedaquiline's primary mode of action is the direct inhibition of the mycobacterial F-ATP synthase, a crucial enzyme for generating cellular energy in the form of ATP.[1][2] The drug specifically targets the membrane-embedded Fo domain of the ATP synthase, inducing a bactericidal effect by depleting the energy reserves of both replicating and non-replicating mycobacteria.[1][2]
Binding Site and Molecular Interactions
Cryo-electron microscopy (cryo-EM) studies have revealed that bedaquiline binds to tight pockets at the interface of the 'a' subunit and the c-ring of the ATP synthase.[3][4][5] This binding is not to a single site but occurs at multiple locations, including 'c-only' sites and two higher-affinity sites designated as the 'leading' and 'lagging' sites, which also involve interactions with the 'a' subunit.[5][6] The binding of bedaquiline induces significant conformational changes in the ATP synthase, which are crucial for its potent inhibitory activity.[4][5]
The interaction is characterized by the dimethylamino group of bedaquiline interacting with the carboxyl group of the highly conserved glutamate (B1630785) residue (E65 in M. smegmatis) within the c-subunit.[7] This interaction is critical as it directly interferes with the proton translocation mechanism essential for the rotation of the c-ring. By occupying these binding sites, bedaquiline effectively stalls the rotation of the c-ring, thereby preventing the synthesis of ATP.[1][8]
Resistance Mutations
The critical role of the c-subunit in bedaquiline's mechanism is further underscored by the emergence of resistance mutations. Mutations in the atpE gene, which encodes the c-subunit, are a primary mechanism of bedaquiline resistance.[9][10][11] Commonly observed mutations include substitutions at amino acid residues such as D28, E61, A63, and I66 in M. tuberculosis.[1] These mutations can prevent the binding of bedaquiline to its target, thereby reducing the drug's inhibitory effect.[1]
Quantitative Data on Bedaquiline Inhibition
The potency of bedaquiline's inhibitory action on ATP synthase has been quantified through various biochemical assays. The following tables summarize key quantitative data from multiple studies.
| Parameter | Organism | Value | Reference |
| IC50 (ATP Synthesis) | Mycobacterium phlei | 20-25 nM | [8] |
| Mycobacterium bovis BCG | 5.3 nM | [12] | |
| Yeast Mitochondria | ~1.1 µM | [1] | |
| Human Mitoplasts | ~0.66 µM | [1] | |
| IC50 (ATP Hydrolysis) | Yeast F1Fo ATP synthase | ~25 nM | [1] |
| M. smegmatis (truncated α) | Inhibited by ~60% at 2 µM | [5] | |
| Kd (Binding Affinity) | Isolated c-subunit | 500 nM | [13] |
| Isolated ε-subunit | 19.1 µM | [13] | |
| Human ATP synthase | 1:1 binding model | [4] |
Experimental Protocols
ATP Synthesis Inhibition Assay using Inverted Membrane Vesicles (IMVs)
This assay measures the rate of ATP synthesis by the F1Fo-ATP synthase in inside-out membrane vesicles, typically from Mycobacterium smegmatis or Mycobacterium bovis BCG.
Methodology:
-
Preparation of Inverted Membrane Vesicles (IMVs):
-
Grow mycobacterial cultures to the desired optical density.
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells using a French press or sonicator.
-
Centrifuge the lysate at low speed to remove unbroken cells and debris.
-
Pellet the membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellet in a storage buffer to obtain IMVs.
-
-
ATP Synthesis Assay:
-
Prepare a reaction mixture containing a respiratory substrate (e.g., succinate (B1194679) or NADH), ADP, and inorganic phosphate (B84403) (Pi) in a suitable buffer.
-
Add a luciferin/luciferase-based ATP detection reagent to the mixture.
-
Add a known concentration of IMVs to the reaction mixture.
-
Initiate the reaction by adding the respiratory substrate.
-
Measure the luminescence signal over time using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP synthesis.
-
To determine the IC50 of bedaquiline, perform the assay with varying concentrations of the drug and measure the inhibition of ATP synthesis.
-
Cryo-Electron Microscopy (Cryo-EM) of ATP Synthase-Bedaquiline Complex
Cryo-EM is a powerful technique to determine the high-resolution structure of the ATP synthase enzyme in complex with bedaquiline, revealing the precise binding site and conformational changes.
Methodology:
-
Purification of Mycobacterial F-ATP Synthase:
-
Grow a mycobacterial strain engineered with an affinity tag (e.g., 3xFLAG) on one of the ATP synthase subunits (e.g., the β subunit).[5]
-
Harvest the cells and prepare membrane vesicles as described above.
-
Solubilize the membrane proteins using a mild detergent (e.g., DDM).
-
Purify the ATP synthase complex using affinity chromatography (e.g., anti-FLAG M2 affinity gel).
-
Further purify the complex using size-exclusion chromatography.
-
-
Sample Preparation and Data Collection:
-
Incubate the purified ATP synthase with a saturating concentration of bedaquiline.
-
Apply the complex to a cryo-EM grid and plunge-freeze in liquid ethane.
-
Collect a large dataset of images using a transmission electron microscope equipped with a direct electron detector.
-
-
Image Processing and Structure Determination:
-
Perform motion correction and contrast transfer function (CTF) estimation on the raw images.
-
Pick individual particle images and perform 2D classification to select for high-quality particles.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the ATP synthase-bedaquiline complex.
-
Build an atomic model into the cryo-EM density map.
-
Visualizations
Bedaquiline's Mechanism of Action on ATP Synthase
References
- 1. researchgate.net [researchgate.net]
- 2. “How-to” guide on the use of bedaquiline for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bedaquiline reprograms central metabolism to reveal glycolytic vulnerability in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [openresearch.surrey.ac.uk]
- 5. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM of native membranes reveals an intimate connection between the Krebs cycle and aerobic respiration in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bedaquiline Inhibits the ATP Synthase in Mycobacterium abscessus and Is Effective in Infected Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bedaquiline Metabolism: Enzymes and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delayed bactericidal response of Mycobacterium tuberculosis to bedaquiline involves remodelling of bacterial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adverse effects of bedaquiline in patients with extensively drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of energy metabolism interfere with antibiotic-induced death in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
